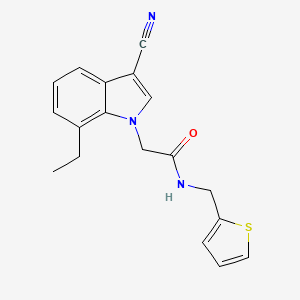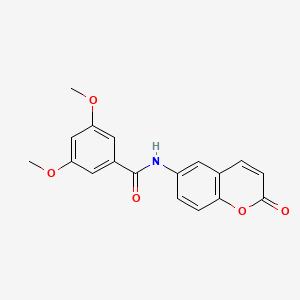![molecular formula C20H13FN2O3 B5868107 N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B5868107.png)
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide, also known as FLIVO, is a synthetic fluorescent probe that has been widely used in scientific research. FLIVO is a small molecule that can selectively bind to apoptotic cells, making it an important tool in the study of cell death and related diseases.
作用机制
The mechanism of action of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide involves the binding of the probe to exposed phosphatidylserine on the surface of apoptotic cells. This binding results in the activation of the fluorescent signal, allowing researchers to detect and quantify apoptotic cells.
Biochemical and Physiological Effects
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide has been shown to have minimal biochemical and physiological effects on cells and tissues. The probe is non-toxic and does not interfere with cellular processes, making it an ideal tool for in vivo imaging studies.
实验室实验的优点和局限性
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide has several advantages for lab experiments, including its high selectivity for apoptotic cells, ease of use, and compatibility with various imaging modalities. However, N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide has some limitations, including its relatively low sensitivity and the need for specialized equipment for imaging studies.
未来方向
There are several future directions for the use of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide in scientific research. One potential application is in the study of drug-induced cell death, where N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide could be used to monitor the efficacy of chemotherapy drugs. N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide could also be used in the development of new therapies for diseases such as cancer and neurodegenerative disorders. Additionally, N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide could be modified to target other cell types, such as necrotic or autophagic cells, expanding its potential applications in cell death research.
合成方法
The synthesis of N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide involves several steps, including the condensation of 3-amino-4-fluorophenol and salicylic aldehyde, followed by the addition of 2-furylacrylic acid and acryloyl chloride. The final product is obtained by purification through column chromatography.
科学研究应用
N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide has been used in various scientific research applications, including the detection of apoptotic cells in vitro and in vivo. N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide has been shown to selectively bind to apoptotic cells, allowing researchers to visualize and quantify cell death in real-time. N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide has also been used in the study of cancer, neurodegenerative diseases, and other pathological conditions.
属性
IUPAC Name |
(E)-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O3/c21-14-4-1-3-13(11-14)20-23-17-12-15(6-8-18(17)26-20)22-19(24)9-7-16-5-2-10-25-16/h1-12H,(H,22,24)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMOQJIPEGYFOJ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)NC(=O)C=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)NC(=O)/C=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(aminocarbonyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5868034.png)
![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5868042.png)
![4-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}morpholine](/img/structure/B5868047.png)


![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-furamide](/img/structure/B5868063.png)

![N-ethyl-2-fluoro-N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]benzamide](/img/structure/B5868069.png)


![2-methoxy-N-(2-{[2-(4-methoxybenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)benzamide](/img/structure/B5868112.png)
![4-({[1-(2-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5868126.png)
![1-(4-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5868128.png)